8-[2-(Trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octan-3-ol
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Overview
Description
8-[2-(Trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octan-3-ol is a complex organic compound that belongs to the family of tropane alkaloids. This compound is characterized by its unique bicyclic structure, which includes a trifluoromethyl group attached to a benzoyl moiety. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity to the compound, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-[2-(Trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octan-3-ol typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the compound . This process often involves the use of acyclic starting materials that contain all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 8-[2-(Trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octan-3-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The trifluoromethyl group and the bicyclic structure play a crucial role in determining the reactivity of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines and alcohols under basic conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
8-[2-(Trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octan-3-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, the compound is studied for its potential pharmacological properties, including its effects on the central nervous system . Additionally, it has applications in the development of new materials and industrial processes .
Mechanism of Action
The mechanism of action of 8-[2-(Trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the brain, modulating their activity and influencing various physiological processes . The trifluoromethyl group enhances the compound’s ability to cross the blood-brain barrier, increasing its efficacy in targeting central nervous system receptors .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 8-[2-(Trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octan-3-ol include other tropane alkaloids such as tropine and tropanol . These compounds share the bicyclic structure but differ in the substituents attached to the core scaffold.
Uniqueness: The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct chemical and pharmacological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various scientific applications .
Properties
IUPAC Name |
(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO2/c16-15(17,18)13-4-2-1-3-12(13)14(21)19-9-5-6-10(19)8-11(20)7-9/h1-4,9-11,20H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHXQGXRIFWVPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=CC=C3C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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